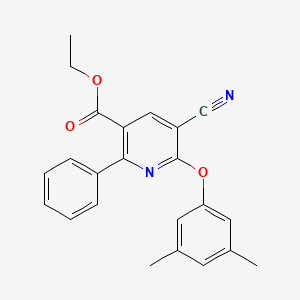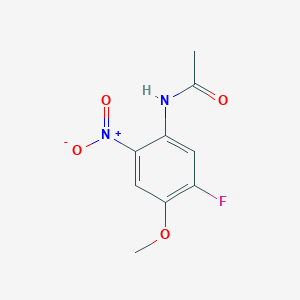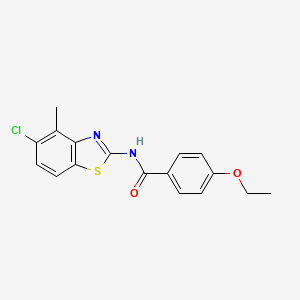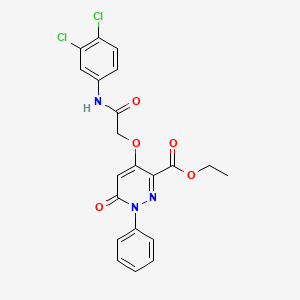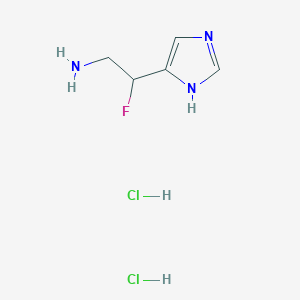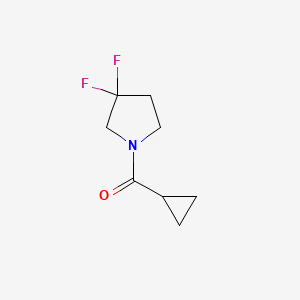
Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention from researchers due to its potential applications in medicinal chemistry. This compound is a cyclic amide derivative that contains a cyclopropyl ring and a difluoropyrrolidine moiety. The unique chemical structure of Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone has made it a promising candidate for drug discovery and development.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitor
“Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone” has been used as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes . They work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it’s not needed .
Pharmacokinetics Research
This compound has been used in pharmacokinetics research . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . Understanding the pharmacokinetics of a drug is crucial for determining the appropriate dosage and frequency of administration .
Metabolism and Excretion Studies
“Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone” has been used in studies investigating its metabolism and excretion . These studies help researchers understand how the drug is broken down in the body, how long it stays in the system, and how it is eliminated from the body . This information is important for predicting the drug’s effects, potential side effects, and interactions with other substances .
Drug Development
The compound has potential applications in drug development . Its properties as a DPP-4 inhibitor make it a candidate for the development of new drugs for the treatment of type 2 diabetes . Additionally, its unique chemical structure could make it useful in the development of other types of drugs .
Biological Potential of Indole Derivatives
Although not directly related to “Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone”, it’s worth noting the biological potential of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
The primary target of Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased levels of incretins lead to increased insulin synthesis and release, decreased glucagon release, and consequently, a decrease in blood glucose levels .
Biochemical Pathways
The action of Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone primarily affects the glucose-insulin regulation pathway . By inhibiting DPP-4, it prolongs the action of incretins, leading to enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production .
Pharmacokinetics
The pharmacokinetics of Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone involve rapid absorption, with maximal plasma concentrations achieved within 1 hour after oral administration . The majority of the administered dose is detected in the urine and feces . The compound undergoes metabolism, primarily due to hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and phase II metabolic pathways such as carbamoyl glucuronidation and glucosidation .
Result of Action
The result of Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone’s action is a decrease in blood glucose levels. This is achieved through the increased secretion of insulin and decreased release of glucagon, leading to reduced hepatic glucose production .
Action Environment
The action of Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A4) could potentially affect its metabolism and clearance . Additionally, factors such as diet, exercise, and overall health status can influence the body’s response to the drug.
properties
IUPAC Name |
cyclopropyl-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO/c9-8(10)3-4-11(5-8)7(12)6-1-2-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWACNGJUMBOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3,3-difluoropyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2887874.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2887876.png)



![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2887880.png)
![Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2887881.png)

